![molecular formula C18H27N3O4 B2839626 4-((2,3-dimethoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-32-8](/img/structure/B2839626.png)
4-((2,3-dimethoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound is a benzamide derivative, which are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The structure of the compound was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Synthesis and Cytotoxic Activity of Carboxamide Derivatives Carboxamide derivatives, including structures related to "4-((2,3-dimethoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide," have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, studies have demonstrated the potent cytotoxicity of certain carboxamide derivatives against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. Moreover, in vivo studies against subcutaneous colon 38 tumors in mice revealed curative potential at low doses for specific derivatives, indicating their promise as anticancer agents (Deady et al., 2003).
Polyamides with Enhanced Solubility and Thermal Stability Research into aromatic polyamides containing pendant chains and various functional groups, including those similar in structure to "this compound," has led to the development of materials with improved solubility and thermal properties. These polyamides are amorphous, easily soluble in common organic solvents, and can be cast into transparent, flexible films. They exhibit broad applications in material science due to their enhanced solubility and good thermal stability, with glass transition temperatures and decomposition temperatures indicating their potential for use in high-performance applications (More et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as benzamides, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Benzamides, a class of compounds to which this compound belongs, have been known to exhibit their effects through various mechanisms depending on their specific structures and targets .
Biochemical Pathways
Benzamides, a class of compounds to which this compound belongs, have been known to affect various biochemical pathways depending on their specific structures and targets .
Result of Action
Similar compounds have shown a wide range of activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory .
properties
IUPAC Name |
4-[[(2,3-dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-20(2)18(23)21-10-8-13(9-11-21)12-19-17(22)14-6-5-7-15(24-3)16(14)25-4/h5-7,13H,8-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXPTMZZXALBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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